5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group, phenylsulfonyl moiety, and pyrazolo[1,5-a]pyrimidine core contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with an appropriate β-diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a radical initiator.
Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrazolo[1,5-a]pyrimidine core.
Phenylsulfonylation: The final step involves the sulfonylation of the pyrazolo[1,5-a]pyrimidine with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Electrophilic aromatic substitution reactions on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
In medicinal chemistry, 5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has shown potential as an antimicrobial agent . It has been studied for its ability to inhibit the growth of antibiotic-resistant bacteria and prevent biofilm formation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes . The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate bacterial cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-3-(phenylsulfonyl)-pyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Lacks the phenyl and phenylsulfonyl groups, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine distinguishes it from other similar compounds. This group enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O2S/c20-19(21,22)17-11-15(13-7-3-1-4-8-13)24-18-16(12-23-25(17)18)28(26,27)14-9-5-2-6-10-14/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWLUAZJHKRMQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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